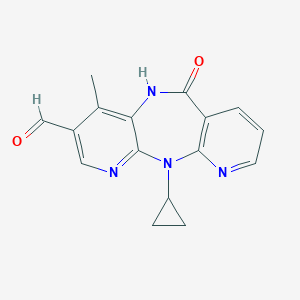

3-Formyl Nevirapine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Formyl Nevirapine is a derivative of Nevirapine, which is an antiviral medicine that prevents human immunodeficiency virus (HIV) from multiplying in your body . It is used to treat HIV, the virus that can cause acquired immunodeficiency syndrome (AIDS) .

Synthesis Analysis

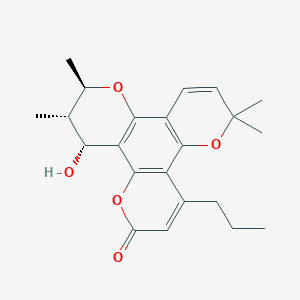

The synthesis of Nevirapine involves various methods. One study explored the utility of thermoanalytical methods in the characterization of various polymorphs and solvates of Nevirapine . Another study described a complete workflow for determining the content of Nevirapine and related impurities . A patent also provides cost-effective, high yield synthetic methods for preparing Nevirapine building blocks .Molecular Structure Analysis

The optimized molecular geometry, bond orders, natural bond order analysis, and harmonic vibrational wavenumbers of Nevirapine were calculated by restricted Hartree-Fock and density functional B3LYP methods with the 6-31G (d,p) basis set .Chemical Reactions Analysis

Phase transition and dehydration processes of Nevirapine have been studied by differential scanning calorimetry and thermogravimetry differential thermal analysis to overcome the problems of drug formulation, namely poor solubility and poor content uniformity .Physical And Chemical Properties Analysis

The physical and chemical properties of Nevirapine include its molecular structure, melting point, boiling point, density, molecular formula, molecular weight, and other physical properties . The solid-state properties of Nevirapine have a profound effect on the solubility and stability of the drug .Wissenschaftliche Forschungsanwendungen

Proteomics Research

3-Formyl Nevirapine is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound can be used to study protein interactions, modifications, and localization .

Nanosuspensions

Nevirapine, including its 3-Formyl variant, can be used to create nanosuspensions . These are colloidal dispersions of nanosized drug particles stabilized by surfactants. They can be used for drug delivery, improving solubility, and bioavailability .

Lyophilization and Spray Drying

The feasibility of preparing lyophilized or spray dried forms for reconstitution into nanosuspension (NS) was investigated with Nevirapine . These techniques can convert the aqueous NS of Nevirapine into an anhydrous form, making it suitable for various dosage forms .

Antiretroviral Delivery

Nevirapine nanosuspensions can serve as excellent carriers for oral antiretroviral delivery . This can be particularly useful in the treatment of HIV, where antiretroviral drugs are used to manage the virus .

Development of Solid Dosage Forms

Nevirapine has been used in the development of solid dosage forms . Techniques like lyophilization, spray drying, granulation, and fluid bed drying have been used for converting nanoparticles into solid dosage forms .

Development of Liposomal Nanodelivery Systems

Nevirapine has been used in the development of a liposomal nanodelivery system . This could improve targeted delivery of the antiretroviral drugs to select compartments and cells and alleviate systemic toxic side effects .

Wirkmechanismus

Target of Action

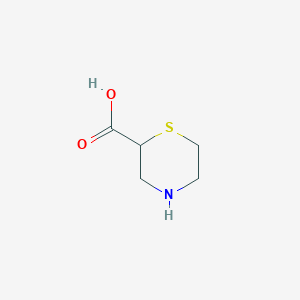

3-Formyl Nevirapine is a derivative of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 virus infection . The primary target of Nevirapine is the reverse transcriptase (RT) enzyme of the HIV-1 virus . This enzyme is crucial for the replication of the virus, as it transcribes viral RNA into DNA .

Mode of Action

Nevirapine binds directly to the reverse transcriptase enzyme and blocks its RNA-dependent and DNA-dependent DNA polymerase activities . This disruption of the enzyme’s catalytic site prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the virus . As a derivative of Nevirapine, 3-Formyl Nevirapine is likely to have a similar mode of action, although specific studies on this compound are limited.

Biochemical Pathways

The biochemical pathways affected by Nevirapine involve the replication cycle of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, Nevirapine prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This action disrupts the viral life cycle and helps to control the spread of the virus within the host.

Pharmacokinetics

Nevirapine is characterized by rapid absorption and distribution, followed by prolonged elimination . The primary route of Nevirapine elimination is through metabolism by the cytochrome P450 enzyme system . Nevirapine elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway

Result of Action

The result of Nevirapine’s action is a reduction in the replication of the HIV-1 virus within the host. This can lead to a decrease in viral load and an improvement in immune function in individuals infected with HIV-1

Action Environment

The action of Nevirapine can be influenced by various environmental factors. For example, the presence of other antiretroviral drugs can affect the efficacy of Nevirapine, as these drugs can have synergistic or antagonistic interactions . Additionally, individual patient factors such as age, sex, genetic variations, and overall health status can influence the action, efficacy, and stability of Nevirapine

Safety and Hazards

Zukünftige Richtungen

Nevirapine is generally recommended for use with other antiretroviral medications. It may be used to prevent mother-to-child spread during birth but is not recommended following other exposures . The development of Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies .

Eigenschaften

IUPAC Name |

2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-9-10(8-21)7-18-15-13(9)19-16(22)12-3-2-6-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFPHWLLYPXRTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1C=O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444844 |

Source

|

| Record name | 3-Formyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl Nevirapine | |

CAS RN |

174532-77-5 |

Source

|

| Record name | 3-Formyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.